An In-depth Technical Guide to 2,3',6-Trichlorobiphenyl: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 2,3',6-Trichlorobiphenyl: Chemical Properties, Structure, and Analysis
This technical guide provides a comprehensive overview of 2,3',6-trichlorobiphenyl (PCB-27), a specific congener of the polychlorinated biphenyl (PCB) class of compounds. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a detailed understanding of its chemical and physical characteristics, synthesis, analytical methodologies, and toxicological significance.
Introduction to Polychlorinated Biphenyls and the Significance of 2,3',6-Trichlorobiphenyl
Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in various industrial applications, including as coolants and lubricants in transformers and capacitors, due to their chemical stability and heat resistance.[1] However, their persistence in the environment, ability to bioaccumulate in the food chain, and adverse health effects led to a ban on their production in many countries.[2]
PCBs consist of 209 individual congeners, each with a different number and position of chlorine atoms on the biphenyl structure. 2,3',6-Trichlorobiphenyl, also known as PCB-27, is a trichlorobiphenyl congener. The specific arrangement of chlorine atoms in each congener dictates its physical and chemical properties, as well as its biological activity and toxicity. Understanding the properties of individual congeners like 2,3',6-trichlorobiphenyl is crucial for assessing their environmental fate and toxicological risk.
Chemical Structure and Physicochemical Properties
The structure of 2,3',6-trichlorobiphenyl is characterized by a biphenyl backbone with three chlorine atoms attached at the 2, 3', and 6 positions of the phenyl rings. The IUPAC name for this compound is 1,3-dichloro-2-(3-chlorophenyl)benzene.[3]
Caption: Chemical structure of 2,3',6-Trichlorobiphenyl (PCB-27).
The physicochemical properties of 2,3',6-trichlorobiphenyl determine its behavior in the environment and biological systems. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 1,3-dichloro-2-(3-chlorophenyl)benzene | [3] |
| CAS Number | 38444-76-7 | [3] |
| Molecular Formula | C₁₂H₇Cl₃ | [3] |
| Molecular Weight | 257.54 g/mol | [3] |
| Boiling Point | >300 °C (>572 °F) | [3] |
| Melting Point | Not available | [3] |
| Flash Point | >100 °C (>210 °F) | [3] |
| Vapor Pressure | Not available | |
| Water Solubility | Not available | |
| Log Kₒw (Octanol-Water Partition Coefficient) | Not available (Value for 3,3',5-trichlorobiphenyl is 4.38) | [4] |
Synthesis of 2,3',6-Trichlorobiphenyl
The synthesis of specific PCB congeners is essential for toxicological studies and for use as analytical standards. A common method for the synthesis of unsymmetrical biaryls is the Ullmann reaction .[5][6] This reaction involves the copper-catalyzed coupling of two aryl halides.[5] For the synthesis of 2,3',6-trichlorobiphenyl, a potential pathway would involve the reaction of 1,2,4-trichlorobenzene with 3-chloroiodobenzene in the presence of a copper catalyst.
The causality behind this choice of reactants is based on creating the desired substitution pattern. The Ullmann reaction is a robust method for forming the carbon-carbon bond between the two phenyl rings. The reaction typically requires high temperatures, and the yield can be influenced by the nature of the aryl halides and the copper catalyst used.[7]
Analytical Methodology for 2,3',6-Trichlorobiphenyl
The accurate detection and quantification of 2,3',6-trichlorobiphenyl in various matrices, such as soil, water, and biological tissues, are critical for environmental monitoring and risk assessment. The standard analytical approach involves extraction, sample cleanup, and instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or gas chromatography with an electron capture detector (GC-ECD).
Caption: General workflow for the analysis of 2,3',6-trichlorobiphenyl in environmental samples.
Experimental Protocol: GC-MS/MS Analysis of 2,3',6-Trichlorobiphenyl in Soil
This protocol provides a step-by-step methodology for the determination of 2,3',6-trichlorobiphenyl in soil samples.
1. Sample Preparation and Extraction: a. Air-dry the soil sample and sieve to remove large debris. b. Accurately weigh approximately 10 g of the homogenized soil into a Soxhlet extraction thimble. c. Add a known amount of a surrogate standard (e.g., a ¹³C-labeled PCB congener) to the sample. d. Extract the sample with a 1:1 mixture of hexane and acetone for 16-24 hours using a Soxhlet apparatus. e. Concentrate the extract to a small volume using a rotary evaporator.
2. Sample Cleanup: a. Prepare a chromatography column packed with activated silica gel or Florisil. b. Apply the concentrated extract to the top of the column. c. Elute the PCBs with an appropriate solvent, such as hexane. This step is crucial for removing polar interfering compounds. d. Concentrate the eluate to a final volume of 1 mL. e. Add a known amount of an internal standard (e.g., another PCB congener not expected in the sample) prior to analysis.
3. Instrumental Analysis (GC-MS/MS): a. Gas Chromatograph (GC) Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS/MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for 2,3',6-trichlorobiphenyl and the internal/surrogate standards.
4. Quantification: a. Create a calibration curve using certified reference standards of 2,3',6-trichlorobiphenyl. b. Quantify the concentration of 2,3',6-trichlorobiphenyl in the sample by comparing its peak area to that of the internal standard and using the calibration curve. c. The recovery of the surrogate standard should be monitored to assess the efficiency of the extraction and cleanup procedures.
Toxicological Profile
The toxicity of PCBs is highly dependent on the congener structure. Some PCBs, particularly those with a planar structure, can bind to the aryl hydrocarbon receptor (AhR), leading to a range of toxic effects.[8]
Mechanism of Action
The primary mechanism of toxicity for many PCB congeners involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9][10] Binding of a PCB congener to AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), leading to the altered expression of a wide range of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes).[11] The toxic effects of AhR activation can include immunotoxicity, carcinogenicity, and developmental and reproductive toxicity.[8]
Metabolism
PCBs are metabolized in the body by the cytochrome P450 enzyme system, primarily in the liver.[12] The metabolism of PCBs typically involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl ring. This process increases the water solubility of the compound, facilitating its excretion from the body. The position of hydroxylation is influenced by the chlorine substitution pattern. For 2,3',6-trichlorobiphenyl, several hydroxylated metabolites have been identified.[5]
Caption: Simplified metabolic pathway of 2,3',6-trichlorobiphenyl.
The formation of hydroxylated metabolites is a detoxification pathway, but some of these metabolites can also be toxic, for example, by interfering with hormone signaling.
Environmental Fate and Significance
Due to their chemical stability, PCBs are persistent in the environment.[13] They are not readily degraded by biological or chemical processes. Their lipophilic nature (high Log Kₒw) causes them to partition from water into soil, sediment, and the fatty tissues of living organisms.[13] This leads to their bioaccumulation in the food chain, with the highest concentrations found in organisms at the top of the food web, including humans.[1]
Although no longer produced, PCBs are still released into the environment from old electrical equipment, hazardous waste sites, and the redistribution of existing environmental contamination.[14] The presence of 2,3',6-trichlorobiphenyl and other PCB congeners in the environment continues to be a concern for ecosystem and human health.
Conclusion
2,3',6-Trichlorobiphenyl (PCB-27) is a significant PCB congener with distinct chemical and toxicological properties. This guide has provided a detailed overview of its structure, physicochemical characteristics, synthesis, and analytical determination. A thorough understanding of these aspects is essential for researchers and professionals working to assess and mitigate the risks associated with PCB contamination. The provided methodologies and data serve as a valuable resource for further investigation and regulatory efforts concerning this persistent environmental pollutant.
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